molecular formula C24H20FN3O4S B2974354 Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-10-5

Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2974354
CAS RN: 851949-10-5
M. Wt: 465.5
InChI Key: WDCSCBVKRJLSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H20FN3O4S and its molecular weight is 465.5. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds in Scientific Research

Heterocyclic compounds, particularly those containing thieno[3,4-d]pyridazine moieties, are of significant interest in the field of medicinal chemistry due to their diverse biological activities. Research efforts have been directed towards synthesizing novel heterocyclic systems that exhibit promising antimicrobial, anticancer, and other therapeutic activities.

For instance, studies have explored the synthesis of novel fluorescent molecules and potential herbicidal agents . The synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones has shown potential applications in fluorescence and as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, highlighting a new chemical class with more activity than their methyl analogues (Wu et al., 2006).

Another aspect of research focuses on creating new heterocyclic systems for potential antimicrobial applications. The synthesis of thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine derivatives has shown promising antimicrobial activity against Staphylococcus aureus, suggesting significant therapeutic potential (Sirakanyan et al., 2015).

Potential Anticancer Applications

Research has not only identified these compounds' antimicrobial properties but has also pointed towards their anticancer potential . For example, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized as anti-tumor agents, with studies showing significant effects in mouse tumor model cancer cell lines, including Colon cancer (HCT-29) and Breast cancer (MCF-7). The structure-activity relationships of these compounds provide valuable insights into their mechanism of action and potential therapeutic applications (Nassar et al., 2015).

properties

IUPAC Name

ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4S/c1-4-32-24(31)20-18-12-33-22(26-21(29)15-10-13(2)9-14(3)11-15)19(18)23(30)28(27-20)17-7-5-16(25)6-8-17/h5-12H,4H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCSCBVKRJLSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)C)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

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